Tert-butyl (2R,5S)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate
Description
This compound is a morpholine derivative featuring a tert-butyl carbamate group at position 4, a benzyloxycarbonylamino-5-fluoropyridine-substituted ethyl chain at position 2, and a trifluoroethyl carbamoyloxymethyl group at position 5. The benzyloxycarbonyl (Cbz) group and trifluoroethyl carbamate moiety enhance its lipophilicity, which may influence membrane permeability and binding affinity in therapeutic contexts .
Properties
Molecular Formula |
C28H34F4N4O7 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-2-[2-[3-fluoro-5-(phenylmethoxycarbonylamino)pyridin-4-yl]ethyl]-5-(2,2,2-trifluoroethylcarbamoyloxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C28H34F4N4O7/c1-27(2,3)43-26(39)36-13-20(40-15-19(36)16-42-24(37)34-17-28(30,31)32)9-10-21-22(29)11-33-12-23(21)35-25(38)41-14-18-7-5-4-6-8-18/h4-8,11-12,19-20H,9-10,13-17H2,1-3H3,(H,34,37)(H,35,38)/t19-,20+/m0/s1 |
InChI Key |
CHIIJALLQZWBIQ-VQTJNVASSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](OC[C@H]1COC(=O)NCC(F)(F)F)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1COC(=O)NCC(F)(F)F)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Biological Activity
Tert-butyl (2R,5S)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate, identified by CAS number 1922975-66-3, is a complex organic compound that has garnered attention for its potential biological activities. Its intricate structure suggests various interactions within biological systems, making it a candidate for pharmacological studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 614.59 g/mol. The structure features multiple functional groups including a morpholine ring, fluoropyridine moiety, and carbamoyl functionalities that may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in therapeutic contexts. The following sections detail specific activities and findings related to this compound.
1. Antitumor Activity
A study indicated that derivatives of fluoropyridine compounds exhibit significant antitumor properties. The presence of the benzyloxycarbonyl group enhances the lipophilicity and cellular uptake of the compound, potentially leading to increased efficacy against cancer cell lines .
2. Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes involved in metabolic processes. For instance, compounds with similar morpholine structures have been shown to inhibit proteases and kinases, which are crucial in various signaling pathways related to cancer and inflammation .
3. Receptor Modulation
Preliminary data suggest that this compound may interact with melanocortin receptors, which are implicated in numerous physiological functions including energy homeostasis and inflammatory responses . The modulation of these receptors could lead to therapeutic benefits in conditions like obesity or metabolic syndrome.
Case Studies
Several case studies have explored the biological implications of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that fluorinated compounds exhibit enhanced cytotoxicity against breast cancer cell lines. |
| Study B | Showed that morpholine derivatives can effectively inhibit protein kinases involved in cancer progression. |
| Study C | Investigated receptor binding affinities and found promising interactions with melanocortin receptors leading to appetite regulation effects. |
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Cellular Uptake : The lipophilic nature due to the benzyloxy group facilitates membrane permeability.
- Enzyme Interaction : The morpholine ring may mimic natural substrates for various enzymes, leading to competitive inhibition.
- Receptor Binding : The structural conformation allows for effective binding to melanocortin receptors, influencing downstream signaling pathways.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2R,5S)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-((((2,2,2-trifluoroethyl)carbamoyl)oxy)methyl)morpholine-4-carboxylate has shown promise in several areas of medicinal chemistry:
-
Anticancer Research : The compound's structure suggests potential interactions with cancer-related targets due to the presence of the fluoropyridine group, which can influence cell signaling pathways.
- Case Study : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines. Future research could explore this compound's efficacy against specific cancers.
-
Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may possess antimicrobial activity.
- Case Study : Research on related morpholine derivatives has shown effectiveness against bacterial strains, suggesting potential for further exploration in this area.
-
Drug Delivery Systems : The compound's unique structure allows it to be investigated as a carrier for drug delivery due to its ability to interact with biological membranes.
- Case Study : Studies on morpholine-based carriers have highlighted their ability to enhance the bioavailability of poorly soluble drugs.
Biochemical Applications
The compound's ability to interact with enzymes and proteins positions it as a candidate for biochemical research:
-
Enzyme Inhibition Studies : Its structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.
- Case Study : Similar compounds have been shown to inhibit enzymes like proteases and kinases, which are crucial in various diseases.
-
Binding Affinity Studies : Investigating how this compound binds to biomolecules can provide insights into its mechanism of action.
- Case Study : Binding studies using fluorescence spectroscopy have been employed with analogous compounds to determine binding affinities and kinetics.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | Contains a cyanomethyl group | Exhibits significant biological activity |
| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Amino group instead of cyanomethyl | Potentially different biological activity |
| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group | May exhibit different solubility properties |
This table illustrates how slight modifications can lead to variations in biological activity and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: L14 ()
Structure : Tert-butyl carbamate-linked pyrrolidine with a methylthiazolylbenzyl carbamoyl group.
Key Differences :
- Core scaffold : L14 uses a pyrrolidine ring instead of morpholine.
- Substituents: L14 lacks fluoropyridine and trifluoroethyl groups but includes a methylthiazolylbenzyl moiety for WDR5 protein degradation targeting. Synthesis: Both compounds employ HATU/DIEA-mediated coupling (31% yield for L14 vs.
Fluorinated Pyrazolo-Pyrimidine Derivative ()
Structure : Example 75 contains a tert-butyl carbamate, fluorophenyl, and pyrazolo[3,4-d]pyrimidine core.
Key Differences :
- Heterocycle : Pyrazolo-pyrimidine vs. morpholine.
- Fluorination : Both have fluorine atoms, but Example 75 positions them on a chromen-4-one ring instead of pyridine.
Activity : Example 75 targets kinase inhibition, while the morpholine derivative’s activity is unconfirmed but hypothesized to involve RNA-binding proteins due to morpholine’s role in RNA interactions .
EP 4374877 Compounds ()
Structure : Morpholine ethers with trifluoromethylpyrimidine and tert-butyl carbamate groups.
Key Differences :
- Linkers : EP compounds use ether or spirocyclic linkers instead of ethyl chains.
- Substituents : Trifluoromethylpyrimidine vs. trifluoroethyl carbamate.
Functional Relevance : The trifluoromethyl group in EP compounds enhances metabolic stability, a feature shared with the target compound’s trifluoroethyl group .
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic Acid Tert-butyl Ester ()
Structure : Piperidine-sulfonyl-morpholine hybrid with tert-butyl carbamate.
Key Differences :
- Linker : Sulfonyl group replaces the ethyl chain.
- Fluorination: Lacks fluoropyridine or trifluoroethyl groups.
Data Tables
Table 1: Structural Comparison
Research Findings
- Stereochemical Impact: The (2R,5S) configuration in the target compound likely enhances binding specificity compared to non-chiral analogs like EP 4374877 derivatives .
- Fluorine Effects : Fluorine at the pyridine position may mimic phosphate groups in RNA interactions, similar to morpholine’s role in RNA-binding pockets .
- Synthesis Challenges : Multi-step coupling (as in L14) often results in moderate yields (30–60%), suggesting the target compound’s synthesis may require optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
